molecular formula C6H6IN3O B1213282 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide CAS No. 29247-87-8

4-Pyridinecarboxylic acid, 2-iodo-, hydrazide

Cat. No.: B1213282
CAS No.: 29247-87-8
M. Wt: 263.04 g/mol
InChI Key: UBGFSOJYQCZOQB-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 2-iodo-, hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in the treatment of tuberculosis This compound is characterized by the presence of an iodine atom at the second position of the isonicotinic acid hydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoisonicotinic acid hydrazide typically involves the iodination of isonicotinic acid hydrazide. One common method includes the reaction of isonicotinic acid hydrazide with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 2-iodoisonicotinic acid hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxylic acid, 2-iodo-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce hydrazine compounds .

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-iodo-, hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodoisonicotinic acid hydrazide involves its interaction with specific molecular targets. As a derivative of isonicotinic acid hydrazide, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells. The iodine atom may enhance its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

    Isonicotinic Acid Hydrazide: The parent compound, known for its use in tuberculosis treatment.

    Nicotinic Acid Hydrazide: An isomer with similar biological activities but different structural properties.

    Picolinic Acid Hydrazide: Another isomer with distinct chemical and biological characteristics.

Uniqueness: Its ability to act as a radiotracer and its improved binding affinity make it a valuable compound for scientific research .

Properties

IUPAC Name

2-iodopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGFSOJYQCZOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183509
Record name 2-Iodoisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29247-87-8
Record name 2-Iodoisonicotinic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029247878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodoisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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